4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole
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Overview
Description
4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole is a heterocyclic compound that features a unique combination of thieno[2,3-b]pyridine and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate thieno[2,3-b]pyridine derivatives with imidazole under specific conditions. For instance, the reaction might be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding reduced thieno[2,3-b]pyridine derivatives.
Substitution: Formation of substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects through inhibition or activation of these targets .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar in structure but contain sulfur instead of nitrogen.
Pyrazoles: Contain a five-membered ring with two nitrogen atoms.
Uniqueness
4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole is unique due to its combination of thieno[2,3-b]pyridine and imidazole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C11H8ClN3S |
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Molecular Weight |
249.72 g/mol |
IUPAC Name |
4-chloro-2-(1-methylimidazol-4-yl)thieno[2,3-b]pyridine |
InChI |
InChI=1S/C11H8ClN3S/c1-15-5-9(14-6-15)10-4-7-8(12)2-3-13-11(7)16-10/h2-6H,1H3 |
InChI Key |
BPKHLJCRBGSHTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2=CC3=C(C=CN=C3S2)Cl |
Origin of Product |
United States |
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